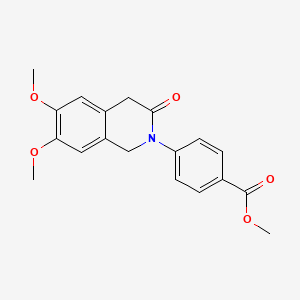![molecular formula C21H18N6O4S B12456365 (4E)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12456365.png)
(4E)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-[2-(4-ethoxyphenyl)diazen-1-yl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one is a complex organic molecule that features a combination of aromatic rings, a thiazole ring, and a pyrazolone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-ethoxyphenyl)diazen-1-yl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one typically involves multiple steps:
Formation of the diazenyl intermediate: This step involves the reaction of with in the presence of to form the diazonium salt, which is then coupled with under basic conditions to form the desired diazenyl intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable base, such as , to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-[2-(4-ethoxyphenyl)diazen-1-yl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one: can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as or , leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using reagents like or in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol, or hydrogen gas with a palladium catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens like chlorine or bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
4-[2-(4-ethoxyphenyl)diazen-1-yl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one: has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the development of organic semiconductors or as a component in dye-sensitized solar cells.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 4-[2-(4-ethoxyphenyl)diazen-1-yl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one depends on its application:
Biological Activity: If used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: In electronic applications, the compound may facilitate charge transfer processes due to its conjugated structure.
類似化合物との比較
Similar Compounds
- 4-[2-(4-methoxyphenyl)diazen-1-yl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one
- 4-[2-(4-chlorophenyl)diazen-1-yl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one
Uniqueness
The unique combination of functional groups in 4-[2-(4-ethoxyphenyl)diazen-1-yl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
特性
分子式 |
C21H18N6O4S |
|---|---|
分子量 |
450.5 g/mol |
IUPAC名 |
4-[(4-ethoxyphenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H18N6O4S/c1-3-31-17-9-7-15(8-10-17)23-24-19-13(2)25-26(20(19)28)21-22-18(12-32-21)14-5-4-6-16(11-14)27(29)30/h4-12,25H,3H2,1-2H3 |
InChIキー |
VUYJHCVNIGWCKB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(3Z)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide](/img/structure/B12456294.png)

![4-[[4-[2-Cyano-3-oxo-3-[[3-(trifluoromethyl)phenyl]amino]-1-propen-1-yl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B12456307.png)
![2-[(4,6-dimethylquinazolin-2-yl)amino]-5,6,7,8-tetrahydroquinazolin-4(1H)-one](/img/structure/B12456315.png)
![N-[2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B12456321.png)
![2-(2,3-dimethylphenoxy)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12456323.png)
![(2S)-2-[[[(4R)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-3-methylbutanamide](/img/structure/B12456331.png)
![6-(4-Fluorophenyl)-1-isopropyl-1H-pyrazolo-[3,4-b]-pyridine-4-carboxylic acid](/img/structure/B12456339.png)
![4-[(E)-(4-chlorophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B12456354.png)
![N-cyclohexyl-2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B12456359.png)
![3-[(1-Ethylpyrazol-4-yl)methyl]-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12456371.png)

![1-(Morpholin-4-ylmethyl)-3'-(naphthalen-2-YL)spiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B12456379.png)
